1,3,5-Hexatriene, octafluoro-
Description
The Significance of Perfluorinated Organic Compounds in Contemporary Chemical Research
Perfluorinated organic compounds (PFCs), organofluorine compounds that contain only carbon-fluorine and carbon-carbon bonds, are a cornerstone of various technological advancements. wikipedia.org Their unique properties, including high thermal stability, chemical inertness, and the ability to repel both water and oil, stem from the strong carbon-fluorine bond. greenpeace.toepa.gov These characteristics have led to their use in a wide array of industrial and consumer products, such as non-stick cookware, waterproof textiles, and fire-fighting foams. epa.govnih.gov
The persistence of many PFCs in the environment has also made them a subject of significant environmental research. greenpeace.toresearchgate.net Beyond their well-known applications, the introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, a feature of particular interest in the field of materials science and electronics. acs.org
Structural and Electronic Considerations in Perfluorinated Polyenes
The substitution of hydrogen with fluorine in polyenes, such as the hexatriene backbone, induces significant changes in the molecule's structure and electron distribution. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In conjugated systems like octafluoro-1,3,5-hexatriene, this perfluoroalkyl substitution is a known strategy to enhance n-type semiconducting properties. researchgate.net Theoretical studies on related systems, such as fluoroarene-oligothiophene semiconductors, have shown that fluorination can influence electron mobility, although the effect can be complex and dependent on molecular geometry. researchgate.net The electronic properties of conjugated polymers can be systematically tuned by incorporating both alkyl and perfluoroalkyl substituents. acs.org Research on fluorinated diphenylpolyenes has also highlighted the impact of fluorine substitution on crystal structures and emission properties. acs.org
Academic Rationale for Investigating Octafluoro-1,3,5-Hexatriene
The academic interest in octafluoro-1,3,5-hexatriene stems from its position as a fundamental building block for understanding the properties of more complex perfluorinated systems. Its conjugated π-system, fully flanked by fluorine atoms, offers a unique platform to study the interplay between electron delocalization and strong inductive effects.
Research into the synthesis of octafluoro-1,3,5-hexatriene has explored various stereoselective routes, indicating the importance of controlling its specific isomeric form for predictable properties. acs.orgacs.org Furthermore, studies on its thermal and UV-induced isomerization provide insights into the molecule's stability and reactivity under different conditions. researchgate.net By examining the properties of this relatively simple perfluorinated polyene, researchers can gain fundamental knowledge applicable to the design of advanced materials with tailored electronic and optical characteristics.
Detailed Research Findings
The following tables summarize key physical and chemical properties of octafluoro-1,3,5-hexatriene, as well as a list of related chemical compounds.
Interactive Data Table: Properties of Octafluoro-1,3,5-hexatriene
| Property | Value | Source |
| Molecular Formula | C6F8 | nih.govguidechem.comchemicalbook.com |
| Molecular Weight | 224.05 g/mol | nih.govguidechem.com |
| CAS Number | 392-52-9 | nih.govguidechem.comchemicalbook.com |
| Boiling Point | 65-66 °C at 748 Torr | chemicalbook.comechemi.com |
| Density | 1.537 g/cm³ at 25 °C | chemicalbook.comechemi.com |
| XLogP3-AA | 2.2 | nih.govechemi.com |
Structure
3D Structure
Properties
Molecular Formula |
C6F8 |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4,5,6,6-octafluorohexa-1,3,5-triene |
InChI |
InChI=1S/C6F8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/b2-1+ |
InChI Key |
ZSUMCLJAVFCPFL-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(=C(F)F)F)\F)(\C(=C(F)F)F)/F |
Canonical SMILES |
C(=C(C(=C(F)F)F)F)(C(=C(F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octafluoro 1,3,5 Hexatriene and Its Derivatives
Stereocontrolled Synthesis Strategies
Achieving precise control over the stereochemistry of octafluoro-1,3,5-hexatriene is paramount for its application in materials science and as a building block in complex molecular architectures. Palladium-catalyzed cross-coupling reactions and reductive elimination approaches have emerged as powerful tools in this endeavor.
Palladium-Catalyzed Cross-Coupling Reactions for (E)-Octafluoro-1,3,5-Hexatriene
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org In the context of fluorinated polyenes, these reactions provide a versatile platform for the stereocontrolled synthesis of the (E)-isomer of octafluoro-1,3,5-hexatriene.
The general mechanism for these cross-coupling reactions, such as the Negishi and Suzuki couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming an organopalladium(II) species. nobelprize.org This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. nobelprize.org Finally, reductive elimination of the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst. nih.gov
For the synthesis of (E)-octafluoro-1,3,5-hexatriene, a common strategy involves the coupling of a perfluorinated vinyl metallic reagent with a perfluorinated vinyl halide. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high stereoselectivity. For instance, the Negishi coupling, which utilizes organozinc reagents, has been successfully applied in the synthesis of related (all-E)-1,3,5-hexatriene derivatives. uwindsor.ca Similarly, the Suzuki reaction, employing organoboron compounds, offers a robust method for constructing such conjugated systems. uwindsor.ca The use of specific phosphine (B1218219) ligands can significantly influence the outcome, promoting the formation of the desired (E,E,E)-isomer. uwindsor.ca
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Key Features |
|---|---|---|
| Negishi Coupling | Organozinc | Mild reaction conditions, high functional group tolerance. uwindsor.ca |
| Suzuki Coupling | Organoboron | Stability of reagents, often uses a base for activation. nobelprize.orguwindsor.ca |
| Hiyama Coupling | Organosilicon | Activated by fluoride (B91410) or a base. nih.govnih.gov |
| Stille Coupling | Organotin | Tolerant of a wide range of functional groups, but tin reagents are toxic. |
Reductive Elimination Approaches in Perfluorinated Polyene Synthesis
Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling cycles. nih.gov However, it can also be a standalone strategy for the synthesis of perfluorinated polyenes. This approach typically involves the preparation of a diorganometallic complex containing two perfluorovinyl groups, which then undergoes reductive elimination to form the desired C-C bond of the polyene.
Photochemically Induced Synthesis Pathways
Photochemistry offers unique avenues for the synthesis of complex molecules by accessing excited states with distinct reactivity. For perfluorinated systems, photochemical methods can be particularly effective for inducing cyclization and rearrangement reactions.
UV-Radiation Induced Preparations of Perfluoro-1,3,5-Hexatriene
The synthesis of perfluoro-1,3,5-hexatriene can be achieved through the UV-radiation induced addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene. acs.orgscispace.com This reaction proceeds through a free-radical mechanism. The process can also lead to the formation of perfluoro-1,3-butadiene as a coproduct. scispace.com The initial photochemical step likely involves the homolytic cleavage of a carbon-halogen bond to generate a radical species that initiates a chain reaction.
Another relevant photochemical process is the 6π-electrocyclization of 1,3,5-hexatriene (B1211904) systems. ub.edugrafiati.com Upon irradiation with UV light, the hexatriene moiety can undergo a conrotatory 6π-electrocyclization to form a cyclohexadiene ring. ub.edu This type of reaction is fundamental in the photochemistry of many conjugated systems and can be a competing or desired pathway in the synthesis of perfluorinated hexatrienes.
Photochemical Cascades in Fluorine Incorporation
While direct photochemical fluorination of a pre-existing hexatriene backbone is challenging, photochemical reactions can be employed to construct the fluorinated building blocks used in subsequent steps. Photochemical oxidation is a significant degradation pathway for many organic compounds in the atmosphere, often involving reactions with hydroxyl and nitrate (B79036) radicals generated by sunlight. ethernet.edu.et The principles of these photo-oxidative processes can be harnessed in synthetic chemistry.
For instance, the photochemistry of alkyl halides can lead to the formation of highly reactive carbocation intermediates, which can then be trapped by fluoride sources. archive.org Although not a direct route to octafluoro-1,3,5-hexatriene, these methods are integral to creating the fluorinated precursors necessary for its assembly.
Nucleophilic Addition Reactions in Constructing Fluorinated Conjugated Systems
Nucleophilic addition reactions are a powerful tool for carbon-carbon bond formation in the synthesis of conjugated systems. fiveable.mechadsprep.com In the context of fluorinated compounds, the strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of adjacent double bonds, making them susceptible to nucleophilic attack.
The Michael addition, or conjugate addition, is a prime example of such a reaction. masterorganicchemistry.comlibretexts.org In this process, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or a similarly activated alkene. masterorganicchemistry.comlibretexts.org For the synthesis of fluorinated conjugated systems, a nucleophilic perfluorovinyl species could potentially add to a fluorinated α,β-unsaturated system. The mechanism involves the attack of the nucleophile to form a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com
The reactivity in conjugate additions is highly dependent on the nature of the nucleophile and the electrophile. masterorganicchemistry.com While hard nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl group, softer nucleophiles such as enolates, cuprates, and thiolates preferentially undergo 1,4-conjugate addition. masterorganicchemistry.com The high electronegativity of fluorine in perfluorinated systems would render the double bonds highly electrophilic and thus susceptible to attack by a range of nucleophiles, providing a potential, albeit less commonly documented, pathway for the construction of the octafluoro-1,3,5-hexatriene backbone.
Emerging Synthetic Techniques
The synthesis of fluorinated polyenes, including octafluoro-1,3,5-hexatriene and its derivatives, is driven by the unique properties imparted by fluorine atoms, such as enhanced stability and modified electronic characteristics. dokumen.pub Researchers are exploring novel synthetic routes to overcome the challenges associated with introducing fluorine into conjugated systems. Two such emerging techniques are the hydrofluorination of unsaturated precursors and polymer mechanochemistry.
Hydrofluorination of Unsaturated Precursors for Fluorinated Polyene Synthesis
The direct hydrofluorination of unsaturated carbon-carbon bonds represents an atom-economical approach for synthesizing fluorinated compounds. acs.org This methodology is crucial for creating fluorinated dienes and polyenes from readily available unsaturated precursors like enynes and alkenes. researchgate.netrsc.org The introduction of fluorine can significantly alter the physicochemical properties of the resulting molecules. researchgate.net
One of the primary challenges in hydrofluorination is controlling the regio- and stereoselectivity of the fluorine addition. researchgate.net Recent advancements have focused on developing new reagents and catalytic systems to address this. For instance, the use of easily prepared pyridinium (B92312) tetrafluoroborate (B81430) salts has enabled the direct conversion of enynes into fluorinated dienes. researchgate.netrsc.org This process is believed to proceed through a vinyl cation intermediate. researchgate.netrsc.org
Research has demonstrated the successful hydrofluorination of a range of aryl-substituted enyne esters, yielding (Z)-configured products with high levels of stereo- and regioselectivity. researchgate.net Mechanistic studies are ongoing to better understand the factors influencing the stereochemical outcome under various reaction conditions. researchgate.netrsc.org
Another significant development is a metal-free, alkene hydrofluorination protocol using a liquid hydrogen fluoride (HF) complex, KHSO₄-13HF. acs.org This reagent is noted for its ease of handling and high efficiency in the hydrofluorination of diverse and highly functionalized alkenes. acs.org The reaction's success is attributed to a bifunctional activation of HF, where one terminus of the reagent activates the alkene while the other directs the nucleophilic attack of HF. acs.org This method exhibits excellent functional group tolerance and exclusive Markovnikov addition regioselectivity. acs.org
Table 1: Comparison of Hydrofluorination Reagents for Unsaturated Precursors
| Reagent/System | Precursor Type | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Pyridinium tetrafluoroborate | Enyne Esters | Easily prepared reagent; large-scale potential. | High stereo- and regioselectivity for (Z)-products. | researchgate.net, rsc.org |
| KHSO₄-13HF | Alkenes | Metal-free; easy to handle; efficient for functionalized substrates. | Exclusive Markovnikov regioselectivity. | acs.org |
| Pyridine-HF (Olah's reagent) | Alkenes | Pioneering method for direct hydrofluorination. | Limited to simple, function-free alkenes. | acs.org |
| HF/SbF₅ (Superacid system) | Allylic amines | Used for preparing β-fluoroamines. | Specific to certain substrates like allylic amines. | acs.org |
Polymer Mechanochemistry for Elusive Fluorinated Polyene Derivatives
Polymer mechanochemistry has emerged as a powerful and unconventional tool for synthesizing novel materials that are often inaccessible through traditional chemical methods. chemrxiv.orgresearchgate.netnih.gov This technique utilizes mechanical force, typically applied through ultrasonication, to activate chemical bonds along a polymer backbone, inducing isomerization and forming new structures. chemrxiv.orgchemrxiv.org It has been successfully employed to synthesize fluorinated polyacetylene, a long-sought-after material predicted to have enhanced air stability compared to its non-fluorinated counterpart. chemrxiv.orgspringernature.com
The synthesis of fluorinated polyacetylene via mechanochemistry involves a multi-step process. chemrxiv.org It begins with the gram-scale synthesis of a precursor polymer containing a fluorinated ladderene scaffold. researchgate.netnih.govspringernature.com A key step in creating the monomer for this polymer is an unusual photochemical cascade reaction that efficiently incorporates fluorine atoms with high diastereoselectivity. chemrxiv.orgresearchgate.net This monomer is then polymerized using techniques like ring-opening metathesis polymerization (ROMP) of a non-fluorinated cyclobutene (B1205218) within the structure. springernature.com
The resulting colorless precursor polymer is then subjected to ultrasonication in a solution such as tetrahydrofuran. chemrxiv.orgspringernature.com The mechanical force induces an "unzipping" of the ladderene structures, causing a cascade of bond isomerizations to form the conjugated backbone of fluorinated polyacetylene. springernature.com This transformation is visually indicated by a color change in the solution, ultimately precipitating the product as a gold-colored, semiconducting solid. researchgate.netspringernature.com
This mechanochemically synthesized fluorinated polyacetylene has demonstrated significantly improved stability in air compared to polyacetylene prepared by similar mechanical methods. chemrxiv.org The half-life of the fluorinated polymer in solution was observed to be substantially longer than that of non-fluorinated polyacetylene. chemrxiv.org This increased stability supports the long-held hypothesis that fluorination can protect the polyene chain from oxidation. chemrxiv.org This innovative approach demonstrates that polymer mechanochemistry is a valuable synthetic strategy for accessing previously elusive, high-performance materials on a preparative scale. researchgate.netnih.gov
Table 2: Key Stages in the Mechanochemical Synthesis of Fluorinated Polyacetylene
| Stage | Description | Technique(s) Used | Outcome | Reference |
|---|---|---|---|---|
| Monomer Synthesis | A multi-step synthesis to create a fluorinated ladderene monomer. | Photochemical cascade reaction. | Gram-scale production of the monomer with high stereoselectivity. | chemrxiv.org, researchgate.net |
| Polymerization | The monomer is polymerized to form a precursor polymer. | Ring-Opening Metathesis Polymerization (ROMP). | A colorless, force-responsive precursor polymer. | springernature.com |
| Mechanochemical Activation | The precursor polymer is subjected to mechanical force in solution. | Ultrasonication. | Isomerization of the polymer backbone to form the target molecule. | springernature.com, chemrxiv.org |
| Product Formation | The final product precipitates from the solution. | Evaporation/Precipitation. | A gold-colored, semiconducting, air-stable fluorinated polyacetylene. | springernature.com, researchgate.net |
Computational and Theoretical Elucidation of Octafluoro 1,3,5 Hexatriene
Quantum Chemical Characterization of Electronic Structure
The electronic architecture of octafluoro-1,3,5-hexatriene is profoundly influenced by the substitution of all hydrogen atoms with fluorine. This perfluorination alters the energy levels and spatial distribution of the molecular orbitals, which in turn dictates the molecule's chemical reactivity and physical properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. In conjugated systems like 1,3,5-hexatriene (B1211904), the π orbitals combine to form a set of molecular orbitals with distinct energy levels. fiveable.mersc.orgresearchgate.net For the parent 1,3,5-hexatriene, the HOMO is the third π bonding orbital (ψ₃), and the LUMO is the fourth π anti-bonding orbital (ψ₄*). fiveable.mersc.org
Upon perfluorination, the high electronegativity of fluorine atoms significantly lowers the energy of both the σ and π molecular orbitals. This leads to a substantial stabilization of both the HOMO and LUMO in octafluoro-1,3,5-hexatriene compared to its hydrocarbon counterpart. The inclusion of fluorine is known to enhance chemical stability in certain contexts. acs.org The energy gap between the HOMO and LUMO is a critical parameter, reflecting the chemical reactivity of the molecule. iccs-meeting.org A larger HOMO-LUMO gap generally implies greater stability and lower reactivity. Theoretical calculations are essential to quantify these energies and understand the impact of perfluorination.
Table 1: Calculated Frontier Orbital Energies (Illustrative) Note: Specific experimental or precise high-level computational values for octafluoro-1,3,5-hexatriene are not readily available in the cited literature. The following table is illustrative of typical results from DFT calculations on related fluorinated systems.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | -7.5 to -8.5 | -1.0 to -2.0 | 5.5 to 7.5 |
| HF/STO-3G | -8.0 to -9.0 | 1.5 to 2.5 | 9.5 to 11.5 |
This table is a generalized representation based on typical values for fluorinated organic compounds and should not be taken as precise data for octafluoro-1,3,5-hexatriene.
Electron density distribution provides a detailed picture of the bonding and charge distribution within a molecule. youtube.comehu.es In perfluorinated systems, the immense electronegativity of fluorine atoms causes a significant polarization of the C-F bonds, drawing electron density towards the fluorine atoms. This effect alters the electron density across the entire π-system of the hexatriene backbone.
Computational methods like Density Functional Theory (DFT) can generate electron density maps, which visualize regions of electron accumulation and depletion. youtube.comnih.gov For octafluoro-1,3,5-hexatriene, these maps would show a high electron density around the fluorine atoms and a comparatively lower electron density around the carbon skeleton. This redistribution of charge significantly impacts the molecule's electrostatic potential, influencing how it interacts with other molecules, particularly in nucleophilic or electrophilic attacks. nih.gov The π-electron density, which is delocalized across the C-C bonds in the parent hexatriene, is constricted and influenced by the inductive effects of the numerous fluorine atoms. rsc.org
Conformational Landscape and Torsional Energetics
The three-dimensional shape and flexibility of octafluoro-1,3,5-hexatriene are defined by rotations around its single bonds. The energetic cost of these rotations (torsional barriers) and the relative stability of the resulting conformers are critical aspects studied through computational modeling.
For conjugated systems like 1,3,5-hexatriene, the most stable conformation is typically planar, as this maximizes the overlap of p-orbitals and the delocalization of π-electrons. However, in perfluorinated analogues, steric repulsion between the bulky fluorine atoms can counteract the stabilizing effect of conjugation, leading to non-planar minimum energy structures.
Computational studies on perfluoro-1,3,5-hexatriene have systematically investigated its conformational landscape using various levels of theory. whiterose.ac.uk Methods such as Møller-Plesset second-order (MP2) perturbation theory and DFT have been employed to optimize geometries and calculate the relative energies of different conformers. whiterose.ac.uk Research indicates that, similar to perfluoro-1,3-butadiene, perfluoro-1,3,5-hexatriene may favor non-planar (gauche) conformations over planar ones to relieve steric strain between fluorine atoms. whiterose.ac.uk Significant quantitative differences can arise between DFT and MP2 results regarding the relative energies of conformers, highlighting the importance of selecting appropriate computational methods. whiterose.ac.uk
Table 2: Comparison of Calculated Relative Energies for Conformers of Perfluoro-1,3,5-hexatriene Based on findings from computational studies comparing different theoretical methods. ehu.eswhiterose.ac.uk
| Method | Conformer | Relative Energy (kcal/mol) | Key Finding |
| MP2 | Planar (s-trans-s-trans) | Higher Energy | Predicts non-planar structures are more stable. |
| Non-planar (gauche) | Lower Energy (Minimum) | ||
| DFT (e.g., B3LYP) | Planar (s-trans-s-trans) | Lower Energy (Minimum) | Tends to overestimate the stability of planar, conjugated systems. ehu.es |
| Non-planar (gauche) | Higher Energy |
The substitution of hydrogen with fluorine significantly impacts the barriers to rotation around the single bonds in the hexatriene chain. In the parent 1,3,5-hexatriene, the rotational barrier is primarily due to the loss of π-conjugation in the non-planar transition state. In octafluoro-1,3,5-hexatriene, the situation is more complex.
Fluorine substitution introduces two competing factors:
Steric Effects: The larger size of fluorine atoms compared to hydrogen leads to increased steric repulsion in the planar conformations, which can lower the rotational barrier by destabilizing the planar ground state.
Electronic Effects: The high electronegativity of fluorine alters the electronic structure of the π-system. Some studies on similar conjugated molecules suggest that DFT methods may overestimate rotational barriers due to an intrinsic error that overstabilizes the planar π-systems. ehu.esresearchgate.net
Systematic studies comparing ab initio and DFT methods have shown that for perfluorinated polyenes, DFT functionals consistently predict higher rotational barriers than MP2 calculations. ehu.es This discrepancy is attributed to the different ways these methods handle electron correlation and the delocalization of the π-electrons in the fluorinated system. ehu.es
Reaction Mechanism Modeling and Energetic Profiles
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and their associated energy changes. For octafluoro-1,3,5-hexatriene, a key reaction of interest is the 6π electrocyclization, a pericyclic reaction governed by orbital symmetry rules. nih.gov
In the thermal electrocyclization of 1,3,5-hexatriene, the reaction proceeds via a disrotatory ring closure. nih.gov For substituted trienes, including fluorinated variants, computational studies can model the transition state structures and calculate the activation energy barriers for these transformations. The high degree of fluorination in octafluoro-1,3,5-hexatriene is expected to significantly influence the energetics of this reaction. The electron-withdrawing nature of the fluorine atoms can affect the stability of the cyclic transition state, thereby altering the reaction barrier compared to the parent hexatriene. While specific computational studies on the reaction mechanisms of octafluoro-1,3,5-hexatriene are not detailed in the available literature, it is known that fluorinated alkenes are susceptible to nucleophilic attack, suggesting another important class of reactions for this molecule.
Photophysical and Excited State Properties Simulation
The simulation of photophysical and excited-state properties is essential for understanding the behavior of molecules upon absorption of light, which is relevant for applications in photochromism and materials science. iccs-meeting.orgnffa.eu For octafluoro-1,3,5-hexatriene, computational methods can predict its absorption spectra, fluorescence properties, and the dynamics of its excited states. nih.gov
The parent molecule, 1,3,5-hexatriene, has well-studied electronic states. brainly.comchegg.com Upon excitation, an electron is promoted from the HOMO to the LUMO. The nature of these orbitals dictates the properties of the excited state. For 1,3,5-hexatriene, the first excited state has a different nodal pattern compared to the ground state HOMO, which influences the subsequent photochemical reaction pathways, such as electrocyclization. brainly.com Theoretical simulations, often using methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference methods like CASSCF, can model these excited states and the transitions between them. nih.gov
Fluorination is known to have a profound impact on photophysical properties. The introduction of eight fluorine atoms in octafluoro-1,3,5-hexatriene would be expected to shift the absorption and emission spectra and alter the lifetimes of the excited states. Computational simulations can quantify these effects. For example, simulations can calculate the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum. They can also map the potential energy surfaces of the excited states to identify pathways for non-radiative decay, such as internal conversion and intersystem crossing, which compete with fluorescence. nih.govacs.org These simulations are critical for understanding the photostability and photochemical reactivity of octafluoro-1,3,5-hexatriene. For related systems like diphenylhexatriene, computational studies have elucidated the complex interplay between different excited states and their role in processes like delayed fluorescence. nih.gov Similar computational approaches would be invaluable for characterizing the full photophysical profile of octafluoro-1,3,5-hexatriene. acs.org
| Property | Typical Computational Method | Information Gained |
|---|---|---|
| UV-Vis Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Predicts absorption maxima (λmax) and oscillator strengths. nih.gov |
| Excited State Geometries | CASSCF, TD-DFT | Determines the structure of the molecule in the excited state. nih.gov |
| Fluorescence Emission | TD-DFT | Predicts emission energies and quantum yields. |
| Non-Radiative Decay Pathways | CASSCF, MRCI, Surface Hopping Dynamics | Maps potential energy surfaces to find conical intersections and pathways for internal conversion and intersystem crossing. nih.govacs.org |
| Triplet State Properties | DFT, CASSCF | Calculates triplet state energies and geometries, relevant for phosphorescence and intersystem crossing. nih.gov |
Mechanistic Investigations of Octafluoro 1,3,5 Hexatriene Reactivity
Nucleophilic Reactivity and Regioselectivity
The dense fluorination of the hexatriene backbone dramatically alters its electronic properties, rendering the π-system highly electrophilic and susceptible to nucleophilic attack. researchgate.net This is a reversal of the typical reactivity of hydrocarbon alkenes, which are generally nucleophilic.
Research has demonstrated that octafluoro-1,3,5-hexatriene readily undergoes addition reactions with various nucleophiles. For instance, the reaction with methanol (B129727) does not lead to a simple substitution but results in a complex addition product. The principal product formed is 1,1,2,3,4,5,6,6-octafluoro-1,6-dimethoxy-3-hexene. researchgate.netgrafiati.com This reaction underscores the high reactivity of the perfluorinated triene system towards oxygen-centered nucleophiles.
The table below summarizes a key nucleophilic addition reaction involving perfluoro-1,3,5-hexatriene.
| Reactant | Nucleophile | Principal Product | Reference |
| Perfluoro-1,3,5-hexatriene | Methanol | 1,1,2,3,4,5,6,6-Octafluoro-1,6-dimethoxy-3-hexene | researchgate.netgrafiati.com |
The regioselectivity and high reactivity of octafluoro-1,3,5-hexatriene toward nucleophiles are a direct consequence of the powerful inductive and resonance effects of the fluorine substituents. Fluorine is the most electronegative element, and its presence along the carbon chain withdraws electron density, creating significant partial positive charges on the carbon atoms of the double bonds. This makes the triene system exceptionally electrophilic and prone to attack by electron-rich species. researchgate.net In contrast to hydrocarbon systems where alkenes act as nucleophiles, the fluorine atoms in perfluorinated alkenes invert this reactivity, making them function as electrophiles. researchgate.netmakingmolecules.com This "mirror-image" reactivity is a central principle in organofluorine chemistry. researchgate.net
Electrocyclic Reactions and Woodward-Hoffmann Rules in Perfluorinated Analogues
Electrocyclic reactions, a class of pericyclic reactions, involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orgnumberanalytics.com For the 1,3,5-hexatriene (B1211904) system, which contains 6 π-electrons, these rules predict distinct pathways for thermal and photochemical processes. fiveable.me
According to the Woodward-Hoffmann rules, a 6π-electron system undergoes a disrotatory ring closure under thermal conditions. masterorganicchemistry.comucsb.edulibretexts.org In this process, the terminal p-orbitals of the Highest Occupied Molecular Orbital (HOMO) rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond of the resulting cyclohexadiene ring. ucsb.eduimperial.ac.ukyoutube.com This mode of cyclization is symmetry-allowed and thus energetically favored. libretexts.org Computational studies on 1,3,5-hexatriene have confirmed that the disrotatory pathway has a lower activation energy than the symmetry-forbidden conrotatory pathway for the thermal reaction. iccs-meeting.org While specific experimental studies on the thermal electrocyclization of octafluoro-1,3,5-hexatriene are not widely detailed in the provided context, the fundamental principles suggest it would follow this disrotatory pathway to form octafluorocyclohexadiene.
| Reaction Type | π-Electron System | Predicted Stereochemistry | Governing Principle |
| Thermal Electrocyclization | 6π (e.g., 1,3,5-Hexatriene) | Disrotatory | Conservation of orbital symmetry (HOMO) ucsb.edulibretexts.org |
| Photochemical Electrocyclization | 6π (e.g., 1,3,5-Hexatriene) | Conrotatory | Conservation of orbital symmetry (LUMO becomes HOMO) masterorganicchemistry.comucsb.edu |
Under photochemical conditions, the molecule absorbs a photon, promoting an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). This excited-state HOMO has a different symmetry than the ground-state HOMO. masterorganicchemistry.comyoutube.com For a 6π system like 1,3,5-hexatriene, the Woodward-Hoffmann rules predict a conrotatory ring closure. masterorganicchemistry.comimperial.ac.uk In this mode, the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise) to achieve the necessary bonding overlap. masterorganicchemistry.com This photochemical transformation from a 1,3,5-hexatriene system to a cyclohexadiene structure has been observed in related molecules, confirming the conrotatory cyclization pathway. ccspublishing.org.cn
Photoreactivity and Photoisomerization Phenomena
Beyond electrocyclization, perfluorinated hexatrienes can exhibit other photoreactive behaviors, such as dimerization and polymerization, particularly when substituted with chromophoric groups. Studies on derivatives like 1-perfluorophenyl-6-phenyl-1,3,5-hexatriene have shown that irradiation can lead to [2+2] cycloadditions. researchgate.net Upon UV irradiation in the crystalline state, these compounds can yield a mixture of dimers, trimers, and higher oligomers. researchgate.net The primary photodimer is typically the face-to-face adduct resulting from a [2+2] cycloaddition at one of the terminal double bonds of the triene system. researchgate.net This type of photoisomerization is distinct from electrocyclization and highlights an alternative reactive pathway available to the excited state of the molecule.
The table below details the observed photoreactivity for a related hexatriene derivative.
| Compound | Irradiation Conditions | Products | Key Observation | Reference |
| 1-Perfluorophenyl-6-phenyl-1,3,5-hexatriene | UV light (crystal) | Dimer, Trimer, Oligomers (up to M.W. 5000-8000) | [2+2] cycloaddition at the 1,2-position of the triene | researchgate.net |
Effects of Fluoro-Substituents on Excited State Properties and Dynamics
The introduction of fluorine atoms into a conjugated polyene system like 1,3,5-hexatriene significantly alters its electronic and photophysical properties. The high electronegativity of fluorine leads to a substantial inductive (-I) effect, withdrawing electron density from the carbon backbone. This generally results in the stabilization of all molecular orbitals. In the case of polyenes, this stabilization can influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgchadsprep.com For the parent 1,3,5-hexatriene, the ground state has six π electrons filling the three bonding molecular orbitals (ψ₁, ψ₂, ψ₃). The HOMO is ψ₃, and the LUMO is the lowest-energy antibonding orbital, ψ₄*. libretexts.orgchadsprep.com
Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state. libretexts.org The properties of this excited state are crucial for the subsequent photochemical reactions. In fluorinated polyenes, the location of the fluorine substituents can modulate the excited-state energy and its character. For instance, studies on other fluorinated systems have shown that substituents can have a cumulative effect, where an increasing number of electron-withdrawing groups leads to a progressive stabilization of the singlet-excited state. semanticscholar.org
Computational studies on perfluoro-1,3,5-hexatriene have explored its conformational landscape, which is intrinsically linked to its excited state dynamics. An analysis of the torsional potentials of perfluoro-1,3,5-hexatriene revealed the relative energies of its different conformers. These calculations are critical for understanding the starting geometry of the molecule before excitation and the potential energy surfaces it may explore in the excited state.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| tZt | 0.00 |
| tEt | 1.53 |
| cZc | 2.89 |
| cEc | 4.78 |
This table, based on ab initio and density functional theory calculations, shows the relative stability of different planar conformers of perfluoro-1,3,5-hexatriene. The tZt (trans-Z-trans) conformer is the most stable. The stability of these ground-state conformers influences the dynamics upon excitation. Data adapted from Karpfen, A. (1999). acs.org
The fluoro-substituents do more than just act as reporters for NMR studies; they play a specific role in defining the photochemical and absorption properties of the polyene. Current time information in Bangalore, IN.epa.gov The significant electron withdrawal by eight fluorine atoms in octafluoro-1,3,5-hexatriene is expected to lower the energy of both the HOMO and LUMO, potentially shifting the absorption spectrum and influencing the lifetime and decay pathways of the excited state.
Regioselective Photoisomerization in Fluorinated Polyenes
Photoisomerization is a fundamental photochemical reaction for polyenes, involving the conversion between cis and trans isomers around a double bond. masterorganicchemistry.com This process typically occurs from an excited state, where the bond order of a double bond is reduced, allowing for rotation. The introduction of fluorine substituents can exert significant control over which double bond in a polyene system isomerizes, a phenomenon known as regioselectivity. Current time information in Bangalore, IN.nih.gov
In studies on fluorinated retinal analogs, a well-known class of polyenes, it was observed that fluorine atoms can alter the ratio of photoisomers formed. For example, photoisomerization of all-trans-retinal (B13868) yields 13-cis and 9-cis isomers in a 4.0-to-1 ratio. Introducing a fluorine atom at the C10 or C14 position changes this ratio to 3.1:1 and 2.3:1, respectively. Current time information in Bangalore, IN.researchgate.net This effect is attributed to the perturbation of the electronic distribution in the excited state by the fluorine atom, which can selectively stabilize intermediates or transition states leading to a specific isomer. Current time information in Bangalore, IN. In some cases, the effect can be dramatic, leading to highly specific isomerization at a particular double bond where the parent, non-fluorinated compound would show non-selective results. Current time information in Bangalore, IN.
For octafluoro-1,3,5-hexatriene, two distinct types of double bonds exist: the terminal C1=C2 and C5=C6 bonds, and the central C3=C4 bond. The mechanism of photoisomerization can be complex, involving different pathways such as the "one-bond-flip" (OBF) or the volume-conserving "hula-twist" (HT). masterorganicchemistry.com The strong and distinct electronic influence of the fluorine atoms at different positions (e.g., on the terminal vs. central double bonds) would likely direct any photoisomerization process with high regioselectivity. The specific outcome would depend on how the fluorine substitution pattern affects the potential energy surface of the excited state, guiding the molecule toward a specific conical intersection and ground-state product. irb.hr
Cycloaddition Chemistry of Octafluoro-1,3,5-Hexatriene
[2+2] Photodimerization and Oligomerization in Solid State
The [2+2] photocycloaddition is a powerful reaction for forming cyclobutane (B1203170) rings, and when performed in the crystalline state, it can proceed with high efficiency and selectivity due to the pre-organization of reactant molecules. chadsprep.comnih.gov While unsubstituted polyenes like 1,6-diphenyl-1,3,5-hexatriene (B155585) are often photochemically inert in the solid state due to unfavorable crystal packing, the introduction of perfluoroaryl substituents has been shown to facilitate these reactions. semanticscholar.orgnih.gov This is often driven by favorable perfluoroaryl-aryl stacking interactions that align the molecules in a suitable geometry for cycloaddition. researchgate.netaip.org
Research on (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene provides a close analogy for the potential solid-state reactivity of octafluoro-1,3,5-hexatriene. researchgate.net Irradiation of crystals of perfluorophenyl-substituted hexatrienes led to a mixture of dimers, trimers, and higher oligomers. researchgate.net The primary reaction is a [2+2] cycloaddition at one of the terminal double bonds to form a cyclobutane ring, which then initiates oligomerization.
| Compound | Reactivity | Products |
|---|---|---|
| 1-Perfluorophenyl-6-phenyl-1,3,5-hexatriene | High (100% conversion in 3h) | Dimer, Trimer, Oligomers (MW up to 5000-8000) |
| 1,6-Bis(perfluorophenyl)-1,3,5-hexatriene | Low | Dimer, Trimer, Oligomers |
| 1,6-Diphenyl-1,3,5-hexatriene | Inert | No reaction |
Comparison of the solid-state photoreactivity upon UV irradiation for hexatrienes with and without perfluorophenyl substituents. The results show that perfluorination can enable [2+2] reactions that are otherwise not observed. Data adapted from Sonoda, Y. et al. (2009). researchgate.net
In these analogous systems, the photodimerization showed high regio- and stereoselectivity, but this selectivity decreased during the formation of higher oligomers. researchgate.net The reaction is considered non-topochemical, as the products become amorphous, likely due to the bulky and non-planar structures of the resulting cyclobutane adducts. researchgate.net For octafluoro-1,3,5-hexatriene, while it lacks the large aromatic groups, the strong intermolecular dipole-dipole and other fluorine-specific interactions would be expected to play a crucial role in its crystal packing. If the molecules align in the solid state with double bonds in proximity (typically less than 4.2 Å apart), a [2+2] photodimerization or oligomerization pathway would be a highly plausible reaction upon UV irradiation.
Potential for Diels-Alder Reactions in Perfluorinated Conjugated Dienes and Trienes
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.orgiitk.ac.in The reaction rate and feasibility are governed by the electronic properties of the reactants. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a normal-electron-demand Diels-Alder). An inverse-electron-demand Diels-Alder reaction occurs between an electron-poor diene and an electron-rich dienophile.
Octafluoro-1,3,5-hexatriene is an extremely electron-deficient polyene due to the eight strongly electron-withdrawing fluorine atoms. This electronic character makes it an exceptionally poor diene for normal-electron-demand Diels-Alder reactions. However, this same property makes it an excellent candidate for inverse-electron-demand Diels-Alder reactions. It would be expected to react readily with electron-rich dienophiles, such as enamines, enol ethers, or simple alkenes bearing electron-donating groups.
While specific studies on the Diels-Alder reactivity of octafluoro-1,3,5-hexatriene are not widely reported, research on other perfluorinated dienes and dienophiles supports this expected reactivity pattern. For instance, perfluorinated thioketones have been generated in situ and successfully used in Diels-Alder reactions with various dienes. acs.org Furthermore, cobalt-catalyzed Diels-Alder reactions have been explored for 1,3,5-hexatriene derivatives, demonstrating that the reactivity of the triene system can be harnessed for the regioselective synthesis of cyclic compounds. nih.gov Given its conjugated system, octafluoro-1,3,5-hexatriene could potentially act as a diene using either the C1-C4 or C2-C5 portion of its backbone, leading to different regioisomeric products depending on the dienophile and reaction conditions. The high degree of fluorination would be expected to impart high reactivity and selectivity in cycloadditions with appropriate electron-rich partners.
Advanced Spectroscopic Characterization and Structural Analysis
Electronic Absorption and Emission Spectroscopy
Fluorescence and Photophysical Properties of Octafluoro-1,3,5-Hexatriene Analogues
The introduction of fluorine atoms into the 1,3,5-hexatriene (B1211904) system significantly impacts its photophysical properties. Studies on fluorinated diphenylpolyenes, such as (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene, provide valuable insights into the behavior of octafluoro-1,3,5-hexatriene.
In solution, the absorption and fluorescence spectra of these fluorinated analogues show only minor variations compared to their non-fluorinated parent compounds. nih.gov However, in the solid state, the spectral properties become highly dependent on the fluorine substitution. nih.gov The emission from crystals of compounds like (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene primarily originates from monomeric species, with maximum emission wavelengths (λf(max)) observed in the range of 440-465 nm. nih.gov This monomeric emission can overlap with emissions from molecular aggregates or excimeric species in the red region of the spectrum. nih.gov
The fluorescence quantum yield and lifetime are crucial parameters in characterizing the photophysical behavior. For instance, the solid-state fluorescence data for (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene, a close analogue, reveals specific quantum yields and lifetimes that help in assigning the origin of the emission. nih.gov
Table 1: Solid-State Fluorescence Data for a 1,3,5-Hexatriene Analogue
| Compound | λf(max) (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene | 465 | 0.23 | 1.3 |
This data is for an analogous compound and is presented to illustrate the typical photophysical properties.
X-ray Diffraction Techniques for Crystalline Structure Analysis
Single-Crystal X-ray Diffraction of Octafluoro-1,3,5-Hexatriene Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of octafluoro-1,3,5-hexatriene, this analysis reveals that the molecules are generally planar. nih.gov However, the crystal packing is strongly influenced by the fluorine substituents. nih.gov
In the case of (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene, the crystal structure shows an offset stacking arrangement, which is attributed to perfluorophenyl-perfluorophenyl interactions. nih.gov This specific packing arrangement has implications for the observed fluorescence properties, leading to excimer fluorescence in some cases. nih.gov The detailed crystallographic data provides insights into bond lengths, bond angles, and intermolecular interactions.
Table 2: Illustrative Crystallographic Data for a Fluorinated 1,3,5-Hexatriene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.78 |
| c (Å) | 14.32 |
| β (°) | 105.6 |
| Z | 2 |
This data is for an analogous compound, (E,E,E)-1,6-bis(perfluorophenyl)-1,3,5-hexatriene, and serves as an example of the structural parameters obtained.
Surface and Elemental Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. nih.govacs.org For a compound like octafluoro-1,3,5-hexatriene, XPS can confirm the presence and quantify the atomic percentage of fluorine and carbon.
High-resolution C1s spectra are particularly informative. The binding energy of the C1s electrons is sensitive to the chemical environment of the carbon atoms. In fluorinated compounds, the strong electronegativity of fluorine atoms causes a significant shift to higher binding energies for the attached carbon atoms.
Based on studies of other perfluorinated materials, the following characteristic peaks in the C1s spectrum would be expected for octafluoro-1,3,5-hexatriene:
CF₂ groups: A peak at approximately 292 eV. nih.govacs.org
CF₃ groups: A peak at approximately 293 eV. nih.govacs.org
The F1s spectrum would show a single, strong peak characteristic of covalently bonded fluorine. By analyzing the areas of the C1s and F1s peaks, the surface F/C atomic ratio can be determined, providing a quantitative measure of the surface fluorination. utl.pt
Table 3: Expected XPS Binding Energies for Functional Groups in Octafluoro-1,3,5-Hexatriene
| Functional Group | Expected C1s Binding Energy (eV) |
| C-C/C=C | ~285 |
| C-F | ~288-290 |
| CF₂ | ~292 |
| CF₃ | ~293 |
These are generalized values based on literature for fluorinated polymers and molecules. nih.govacs.orgresearchgate.net
Emerging Research Directions and Advanced Applications in Perfluorinated Polyene Chemistry
Octafluoro-1,3,5-Hexatriene as a Precursor in Complex Molecule Synthesis
Octafluoro-1,3,5-hexatriene (C6F8) represents a highly fluorinated building block with potential for constructing complex molecular architectures. While specific, documented syntheses using octafluoro-1,3,5-hexatriene as a direct precursor are not extensively detailed in readily available literature, the reactivity of perfluorinated and polyfluorinated conjugated systems provides a strong indication of its synthetic potential. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the polyene backbone, making it susceptible to specific types of chemical transformations.
Perfluorinated dienes and polyenes are known to participate in various cycloaddition reactions, including Diels-Alder reactions. For instance, the related compound octafluorocyclohexa-1,3-diene readily forms Diels-Alder adducts with various cycloalkenes. rsc.org This suggests that octafluoro-1,3,5-hexatriene could also serve as a diene or dienophile in [4+2] cycloadditions, providing a pathway to highly fluorinated cyclic and bicyclic systems. The regioselectivity and stereoselectivity of such reactions would be heavily influenced by the fluorine substituents.
Furthermore, the C-F bonds in perfluorinated compounds can be selectively activated and functionalized, opening avenues for cross-coupling reactions to form more complex structures. While direct examples involving octafluoro-1,3,5-hexatriene are scarce, the broader field of organofluorine chemistry demonstrates the feasibility of such transformations. These reactions could enable the incorporation of the perfluorohexatriene unit into larger, conjugated aromatic and polyaromatic systems, of interest for materials science.
Advanced Materials Science Applications of Perfluorinated Conjugated Systems
Perfluorinated conjugated systems are a class of materials with unique electronic and physical properties that make them highly attractive for advanced materials science applications. The introduction of fluorine atoms into a conjugated polymer backbone has several profound effects that are leveraged in the design of high-performance organic electronic devices.
Fluorination of conjugated polymers is known to enhance their performance as n-type or ambipolar semiconductors. nih.gov This is attributed to several factors, including:
Lowered Frontier Molecular Orbital (FMO) Energy Levels: The high electronegativity of fluorine lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can improve charge injection and transport properties. nih.gov
Increased Coplanarity: Intramolecular and intermolecular non-covalent interactions involving fluorine can lead to more planar polymer backbones, which facilitates intermolecular charge hopping. nih.govnih.gov
Enhanced Electron-Deficiency: The strong electron-withdrawing nature of fluorine atoms enhances the electron-deficient character of the conjugated backbone, which is beneficial for electron transport. nih.govnih.gov
These properties have led to the application of fluorinated conjugated polymers in a variety of organic electronic devices.
Interactive Table: Applications of Perfluorinated Conjugated Systems
| Application Area | Key Properties Leveraged | Potential Advantages |
| Organic Field-Effect Transistors (OFETs) | High electron mobility, ambipolar charge transport | Development of high-performance n-type and ambipolar transistors for complex circuits. nih.gov |
| Organic Solar Cells (OSCs) | Tunable energy levels, improved charge separation and transport | Increased power conversion efficiencies and improved device stability. nih.gov |
| Organic Thermoelectric Devices | Enhanced charge carrier transport | Potential for efficient conversion of heat energy into electrical energy. nih.gov |
| Sensors | High sensitivity to analytes, environmental stability | Creation of robust and selective chemical sensors. nih.gov |
While specific applications of materials derived directly from octafluoro-1,3,5-hexatriene are not yet widely reported, its structure suggests it could be a valuable monomer for the synthesis of novel perfluorinated conjugated polymers with tailored properties for these advanced applications.
Theoretical Predictions for Novel Perfluorinated Polyene Derivatives
Computational chemistry plays a crucial role in understanding the structure and properties of perfluorinated compounds and in predicting the characteristics of novel derivatives. Theoretical studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic structure, molecular geometry, and potential reactivity of these molecules.
For perfluorinated polyenes like octafluoro-1,3,5-hexatriene, theoretical calculations can predict several key properties of its derivatives:
Electronic Properties: The substitution of fluorine atoms with other functional groups would significantly alter the electronic properties. Computational models can predict the impact of these substitutions on the HOMO-LUMO gap, which in turn affects the optical and electronic characteristics of the molecule. For instance, the introduction of electron-donating groups could decrease the band gap, leading to a red-shift in absorption spectra. nih.gov
Molecular Geometry: Theoretical calculations can determine the preferred conformation of novel derivatives and predict how substitution patterns influence the planarity of the polyene backbone. Steric hindrance from bulky substituents could lead to twisting of the conjugated system, affecting its electronic properties.
Reactivity: Computational models can be used to study the reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving octafluoro-1,3,5-hexatriene derivatives. This can guide synthetic efforts towards desired products. For example, the feasibility and outcomes of cycloaddition reactions with different dienophiles could be computationally screened.
The strong electron-withdrawing effect of fluorine atoms stabilizes the molecular orbitals (MOs). guidechem.com This stabilization of both the HOMO and LUMO is a general trend observed in fluorinated aromatic and conjugated systems. guidechem.com Theoretical studies can quantify this effect and predict how it would be modulated in novel derivatives of octafluoro-1,3,5-hexatriene, thereby guiding the design of new materials with specific electronic properties.
Sustainable Chemistry and Environmental Impact Mitigation in Fluoropolymer Design, Focusing on Degradation Mechanisms
The exceptional stability of the carbon-fluorine bond, which imparts many of the desirable properties to fluoropolymers, also leads to significant environmental persistence. lookchem.com This has raised concerns about the long-term environmental impact of per- and polyfluoroalkyl substances (PFAS), a broad class of compounds that includes fluoropolymers and their precursors. lookchem.com Sustainable chemistry principles are therefore crucial in the design of new fluorinated materials, with a focus on understanding and controlling their degradation mechanisms.
Degradation of Fluoropolymers:
Fluoropolymers are generally resistant to biodegradation. guidechem.combeilstein-journals.org The high strength of the C-F bond and the shielding of the carbon backbone by fluorine atoms make them recalcitrant to microbial attack. beilstein-journals.org Thermal degradation of fluoropolymers typically requires very high temperatures. beilstein-journals.org Incineration is a common disposal method, but it must be carefully controlled to prevent the formation and release of harmful byproducts. beilstein-journals.orgyoutube.com
Interactive Table: Degradation and Disposal Methods for Fluorinated Polymers
| Method | Description | Challenges and Considerations |
| Incineration | High-temperature thermal decomposition. | Requires temperatures often exceeding 850°C for complete destruction. Potential for incomplete combustion and formation of toxic byproducts. beilstein-journals.org |
| Pyrolysis | Thermal decomposition in an inert atmosphere. | Can break down polymers into smaller molecules, but the products may still be persistent fluorinated compounds. researchgate.net |
| Landfilling | Disposal in controlled landfills. | Does not degrade the polymers and can lead to the leaching of PFAS into the environment over long periods. youtube.com |
| Recycling | Mechanical or chemical recycling to recover materials. | Technically challenging for many fluoropolymers, especially when they are part of composite materials. mdpi.com |
Mitigation Strategies in Fluoropolymer Design:
To mitigate the environmental impact of fluoropolymers, researchers are exploring several strategies:
Designing for Degradability: Incorporating weaker links into the polymer backbone could potentially facilitate controlled degradation at the end of the product's life. However, this is a significant challenge without compromising the desired performance properties of the material.
Developing Advanced Recycling Technologies: Improving the efficiency and cost-effectiveness of fluoropolymer recycling is a key area of research. This includes both mechanical recycling (re-processing the polymer) and chemical recycling (breaking the polymer down into its constituent monomers). mdpi.com
Life Cycle Assessment: Conducting thorough life cycle assessments of new fluorinated materials is essential to understand their full environmental footprint, from production to disposal.
The development of new perfluorinated polyenes and their corresponding polymers must consider these environmental factors from the outset to ensure that their benefits can be realized without imposing a long-term burden on the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
